An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole: Physical and Chemical Properties
An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-benzodioxole is a halogenated aromatic heterocyclic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a stable benzodioxole ring with a reactive bromine atom, allows for diverse chemical modifications, making it a valuable precursor for the development of novel compounds with specific biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-1,3-benzodioxole, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in relevant signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-1,3-benzodioxole are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [1] |
| Molecular Weight | 201.02 g/mol | [1] |
| CAS Number | 2635-13-4 | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Density | 1.669 g/cm³ | [4] |
| Boiling Point | 85-86 °C at 1 mmHg | [4] |
| Flash Point | 113 °C | [4] |
| Refractive Index | 1.583 | [5] |
| Solubility | Soluble in DMSO and corn oil.[2] Insoluble in water. | [6] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Aromatic protons and methylenedioxy protons are expected. The aromatic region will show signals characteristic of a substituted benzene (B151609) ring. | [7][8] |
| ¹³C NMR | Expected to show seven distinct signals: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine atom is expected in the 115-120 ppm range. | [8] |
| Mass Spectrometry (MS) | The molecular ion peak should appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule containing one bromine atom. | [8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring are expected. | [7][9] |
Experimental Protocols
Detailed methodologies for key experiments involving 5-Bromo-1,3-benzodioxole are provided below.
Synthesis of 5-Bromo-1,3-benzodioxole via Bromination of 1,3-benzodioxole (B145889)
This protocol describes the direct bromination of 1,3-benzodioxole to yield 5-Bromo-1,3-benzodioxole.
Materials:
-
1,3-benzodioxole
-
Ammonium (B1175870) bromide
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 25 mL two-necked round-bottom flask, charge the substrate, 1,3-benzodioxole (2 mmol), and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[10]
-
Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture while stirring at room temperature.[10]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution.[10]
-
Extract the product with dichloromethane.[10]
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by vacuum distillation.[10]
Suzuki-Miyaura Coupling Reaction of 5-Bromo-1,3-benzodioxole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the benzodioxole ring.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction flask, add 5-Bromo-1,3-benzodioxole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[4][11]
-
Evacuate the flask and backfill with an inert gas (repeat three times).[4]
-
Add the anhydrous solvent via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS.[12]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Grignard Reaction with an Aryl Halide (Illustrative Example)
This protocol provides a general illustration of a Grignard reaction, a powerful tool for forming carbon-carbon bonds. 5-Bromo-1,3-benzodioxole can be converted to its Grignard reagent, which can then react with various electrophiles.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., an aldehyde, ketone, or epoxide)
-
Aqueous HCl or NH₄Cl solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.[13]
-
Add a solution of 5-Bromo-1,3-benzodioxole in anhydrous ether or THF dropwise to the magnesium turnings.[13]
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.[13]
-
Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, stir the mixture until the magnesium is consumed.[6]
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.
-
Allow the reaction mixture to stir at room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.[14]
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[14]
-
Signaling Pathways and Biological Relevance
1,3-benzodioxole derivatives have been investigated for their potential to modulate various biological pathways, highlighting the importance of 5-Bromo-1,3-benzodioxole as a synthetic intermediate.
Auxin Receptor Agonism
Derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), playing a role in promoting plant root growth.[15]
Hsp90 Inhibition Pathway
The 1,3-benzodioxole moiety is a key structural feature in some synthetic inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[16]
Experimental Workflows
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of 5-Bromo-1,3-benzodioxole and its derivatives involves a series of standard laboratory procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HSP90 Inhibition Disrupts 27-Hydroxycholesterol-Induced Inflammatory Signaling in Monocytic Cells [mdpi.com]


